molecular formula C21H17Cl2F3N4O3 B1243326 Unii-tmu55hjt4G

Unii-tmu55hjt4G

Cat. No.: B1243326
M. Wt: 501.3 g/mol
InChI Key: RTHOPSXWRARNMK-UHFFFAOYSA-N
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Description

UNII-TMU55HJT4G (CAS 905306-69-6) is an organic compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol. Structurally, it is identified as (5-methoxypyridin-2-yl)methanamine, featuring a pyridine ring substituted with a methoxy group at position 5 and a methylamine group at position 2 . Key properties include:

  • Solubility: Highly water-soluble, with "very soluble" classification in aqueous solutions.
  • Absorption and Bioactivity: Exhibits high gastrointestinal (GI) absorption but lacks blood-brain barrier (BBB) penetration.
  • Hazard Profile: Classified under warning-level hazards (H315: skin irritation, H319: eye irritation, H335: respiratory irritation).

Synthetic routes for this compound include:

Reaction of N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide, yielding 30% product .

Use of HATU coupling reagent with (5-methoxypyridin-2-yl)methanamine in tetrahydrofuran, achieving 69% yield .

Properties

Molecular Formula

C21H17Cl2F3N4O3

Molecular Weight

501.3 g/mol

IUPAC Name

2,6-dichloro-N-[1-(2-morpholin-4-yl-2-oxoethyl)-2-(trifluoromethyl)benzimidazol-4-yl]benzamide

InChI

InChI=1S/C21H17Cl2F3N4O3/c22-12-3-1-4-13(23)17(12)19(32)27-14-5-2-6-15-18(14)28-20(21(24,25)26)30(15)11-16(31)29-7-9-33-10-8-29/h1-6H,7-11H2,(H,27,32)

InChI Key

RTHOPSXWRARNMK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C3=CC=CC(=C3N=C2C(F)(F)F)NC(=O)C4=C(C=CC=C4Cl)Cl

Synonyms

2,6-dichloro-N-(1-(2-(4-morpholinyl)-2-oxoethyl)-2-(trifluoromethyl)-1H-benzimidazol-4-yl)benzamide
FR177995

Origin of Product

United States

Comparison with Similar Compounds

Key Differences and Implications:

Property UNII-TMU55HJT4G Compound A
Methoxy Position Position 5 Position 4
Electronic Effects Electron-donating group at position 5 Electron-donating group at position 4
Solubility Very water-soluble Likely reduced solubility due to altered polarity
Bioactivity Non-BBB permeable Potential BBB penetration (inferred from structural analogs)

The positional isomerism of the methoxy group (5 vs. For instance, Compound A’s methoxy group at position 4 may enhance lipophilicity, enabling moderate BBB penetration compared to this compound .

Compound B: 2-(5-Methoxypyridin-2-yl)ethylamine Hydrochloride

Molecular Formula : C₈H₁₃ClN₂O
Similarity Score : 0.78

Key Differences and Implications:

Property This compound Compound B
Side Chain Methylamine (-CH₂NH₂) Ethylamine (-CH₂CH₂NH₂·HCl)
Molecular Weight 138.17 g/mol 188.65 g/mol
Solubility Neutral pH solubility Enhanced solubility in acidic conditions (due to HCl salt)
Synthetic Yield Up to 69% Likely lower yield due to salt formation

The elongation of the side chain in Compound B introduces a hydrochloride salt, improving solubility in polar solvents but increasing molecular weight. This modification may reduce GI absorption efficiency compared to this compound .

Research Implications and Limitations

  • Structural-Activity Relationships (SAR) : Positional isomerism and side-chain length critically influence solubility and bioactivity.
  • Data Gaps: Limited experimental data on Compound A and B’s spectral characterization (e.g., NMR, LC-MS) and pharmacokinetic profiles. Future studies should prioritize these analyses .

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